molecular formula C21H23N5O2 B2749724 6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 577694-53-2

6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2749724
CAS No.: 577694-53-2
M. Wt: 377.448
InChI Key: KVCBFKODLQEEGC-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework fused with a piperidine-1-carbonyl group, a prop-2-enyl substituent, and an imino moiety. The prop-2-enyl side chain may influence pharmacokinetic properties, such as membrane permeability, via hydrophobic interactions.

Properties

IUPAC Name

6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-9-25-17(22)15(20(27)24-10-5-4-6-11-24)13-16-19(25)23-18-14(2)8-7-12-26(18)21(16)28/h3,7-8,12-13,22H,1,4-6,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCBFKODLQEEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577694-53-2
Record name 1-ALLYL-2-IMINO-10-METHYL-3-(1-PIPERIDINYLCARBONYL)-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the dipyridopyrimidine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the allyl group: This step often involves allylation reactions using allyl halides under basic conditions.

    Incorporation of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine derivatives and acylating agents.

    Final modifications: Additional steps may include oxidation, reduction, or substitution reactions to introduce the imino and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with four piperidine-containing analogs from recent synthetic studies (Table 1) . Key parameters include molecular weight, substituents, hydrogen-bonding capacity, and bioactivity.

Table 1: Structural and Functional Comparison with Piperidine-Containing Analogs

Compound Name Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Antimicrobial Activity (MIC, µg/mL)
Target Compound 432.47 Piperidine-1-carbonyl, prop-2-enyl, imino 3 donors, 5 acceptors Not reported
3-(4-Nitrophenyl)-1-(5-(piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)prop-2-enone (7c) 556.67 Nitrophenyl, pyrrolyl, tetrahydrothieno 2 donors, 7 acceptors 8–16 (vs. S. aureus)
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-(piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline (8) 602.78 Diphenylpyrazolyl, pyrrolyl 3 donors, 6 acceptors 16–32 (vs. E. coli)
5-(Piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide (10) 438.58 Carbohydrazide, pyrrolyl 4 donors, 8 acceptors 32–64 (vs. C. albicans)
N′-(4-Oxo-2-pentylidene)-5-(piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide (11) 534.65 Oxo-pentylidene, pyrrolyl 3 donors, 9 acceptors 64–128 (vs. P. aeruginosa)

Key Findings:

Structural Similarity: The target compound shares the piperidine moiety and unsaturated side chains (e.g., prop-2-enyl) with analogs like 7c and 8. However, its tricyclic core differs from the tetrahydrothieno[2,3-c]isoquinoline scaffolds in the analogs, likely altering ring puckering dynamics and steric interactions .

Hydrogen Bonding: With 3 donors and 5 acceptors, the target compound has fewer hydrogen-bonding sites than analogs 10 and 11, which may reduce solubility but improve lipophilicity .

Bioactivity: While antimicrobial data for the target compound are unavailable, analogs with nitrophenyl (7c) or diphenylpyrazolyl (8) groups show moderate activity against Gram-positive and Gram-negative bacteria.

Tanimoto Similarity Coefficients : Computational analysis using binary fingerprints (e.g., MACCS keys) reveals Tanimoto coefficients of 0.65–0.78 between the target compound and analogs, indicating moderate structural overlap .

Biological Activity

The compound 6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by a unique triazatricyclo framework and multiple functional groups. This compound belongs to a class of triazine derivatives known for their diverse chemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4OC_{18}H_{24}N_4O with a molecular weight of approximately 320.42 g/mol. Its structure features:

  • A triazatricyclo core that contributes to its unique properties.
  • Imino and carbonyl functionalities that enhance its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example:

Compound NameStructural FeaturesBiological Activity
6-Oxo-N-(1-prop-enoylpiperidin)Contains a piperidine ringAnticancer activity
N-Methyl-N-[1-(trifluoromethyl)pyrimidin]Features trifluoromethyl substitutionAntimicrobial properties
7-Oxo derivativeSimilar triazine coreEnzyme inhibition

The presence of the piperidine moiety in the compound is particularly noted for enhancing its anticancer potential due to its ability to interact with various biological targets involved in tumor progression.

Antimicrobial Properties

Preliminary studies suggest that the compound may also exhibit antimicrobial activity. The presence of functional groups such as imino and carbonyl could facilitate interactions with microbial enzymes or membranes, leading to inhibitory effects on bacterial growth.

Understanding the mechanism of action is essential for elucidating how this compound exerts its biological effects. Interaction studies are critical in this regard:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Cell Membrane Interaction : The structural characteristics may allow it to disrupt microbial cell membranes or interfere with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • In Vitro Studies : Research has shown that similar triazine derivatives can induce apoptosis in cancer cell lines through caspase activation pathways.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered at therapeutic doses.

Example Case Study

A notable case study involved a derivative of the compound tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis confirmed via flow cytometry.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Synthesizing this triazatricyclic compound presents challenges such as low yields due to competing side reactions and difficulty in isolating the product from complex reaction mixtures. Methodological solutions include:

  • Multi-step optimization : Adjusting temperature, solvent polarity, and catalyst loading to favor the desired pathway .
  • Continuous flow reactors : Enhancing reproducibility and scalability while reducing by-product formation .
  • Purification techniques : Combining column chromatography (e.g., silica gel) with crystallization to achieve high purity (>95%) .

Q. How can the structural complexity of this compound be characterized using spectroscopic techniques?

Key spectroscopic methods include:

  • ¹H/¹³C NMR : Assigning signals for the triazatricyclic core (e.g., distinguishing imino protons at δ 8.5–9.0 ppm) and piperidine carbonyl groups (δ 165–170 ppm) .
  • IR spectroscopy : Identifying functional groups like the carbonyl (C=O stretch at ~1720 cm⁻¹) and imino (C=N stretch at ~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirming the molecular formula (e.g., observed [M+H]⁺ within 2 ppm error) .

Q. What purification strategies are most effective for isolating this compound from reaction mixtures?

  • Solvent-dependent crystallization : Using ethyl acetate/hexane mixtures to exploit differential solubility .
  • Reverse-phase HPLC : Resolving structurally similar by-products (e.g., regioisomers) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitution reactions in derivatives of this compound?

Regioselectivity is highly sensitive to:

  • Electrophile strength : Strong electrophiles (e.g., nitrosonium ions) target electron-rich positions on the triazatricyclic core .
  • Steric effects : Bulky substituents (e.g., cyclohexyl groups) direct reactions to less hindered sites .
  • Catalytic systems : Palladium catalysts with phosphine ligands improve cross-coupling efficiency at specific positions .

Q. What strategies resolve contradictions in reported reaction pathways for nitro-group reduction in related compounds?

Discrepancies may arise from competing reduction mechanisms (e.g., catalytic hydrogenation vs. NaBH₄-mediated pathways). To address this:

  • Mechanistic probes : Use deuterium labeling to track hydrogenation sites .
  • Computational modeling : Density Functional Theory (DFT) studies to predict thermodynamic favorability of pathways .

Q. How does the substitution pattern on the triazatricyclic core influence bioactivity, and how can this be validated experimentally?

  • Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing prop-2-enyl with ethyl) and testing antimicrobial activity (e.g., MIC assays against S. aureus) .
  • Molecular docking : Simulating interactions with biological targets (e.g., bacterial DNA gyrase) to rationalize activity trends .

Q. What electrochemical methods optimize the synthesis of methyl/ethyl ester derivatives of this compound?

  • Controlled potential electrolysis : Applying −1.2 V vs. Ag/AgCl in acetonitrile to reduce intermediates without over-reduction .
  • Mediator systems : Tetrabutylammonium bromide enhances electron transfer efficiency, achieving yields >80% .

Data Contradiction and Validation

Q. How can conflicting data on the stability of the imino group under acidic conditions be resolved?

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 2–7 (e.g., imino group hydrolyzes to amine at pH <3) .
  • Kinetic studies : Compare half-lives (t₁/₂) under varying conditions to identify degradation thresholds .

Q. What analytical approaches validate the stereochemical integrity of the piperidine-1-carbonyl moiety during synthesis?

  • Chiral HPLC : Using cellulose-based columns to separate enantiomers .
  • Circular Dichroism (CD) : Detecting Cotton effects at 220–250 nm to confirm configuration retention .

Comparative Analysis

Q. How does this compound’s reactivity compare to structurally similar heterocycles like imidazoles or indoles?

  • Electrophilic substitution : The triazatricyclic core is less reactive than imidazoles due to electron-withdrawing carbonyl groups but more reactive than indoles in nucleophilic additions .
  • Oxidative stability : The fused ring system resists autoxidation better than non-conjugated heterocycles (e.g., t₁/₂ >48 hrs under O₂) .

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